molecular formula C17H18O2S B2789648 3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione CAS No. 951975-11-4

3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione

Cat. No.: B2789648
CAS No.: 951975-11-4
M. Wt: 286.39
InChI Key: GBOGQHZODITCMX-UHFFFAOYSA-N
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Description

3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione is a heterocyclic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furan ring fused to a chromene ring, with a thione group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the furan moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced thiones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione
  • 3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl-acetic acid

Uniqueness

3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione is unique due to its specific substitution pattern and the presence of a thione group. This structural uniqueness imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furochromene core with a thione group. Its molecular formula is C17H22OSC_{17}H_{22}OS with a molecular weight of approximately 290.43 g/mol. The presence of the tert-butyl and dimethyl groups contributes to its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC17H22OSC_{17}H_{22}OS
Molecular Weight290.43 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number here]

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of furochromenes can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest potential therapeutic applications in treating inflammatory conditions .

Anticancer Properties

Several derivatives of furochromenes have been evaluated for their anticancer effects. For example, compounds structurally related to this compound have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

The biological effects of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Free Radical Scavenging : It can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Gene Expression Modulation : Studies suggest that it may influence the expression of genes associated with apoptosis and cell survival pathways.

Case Studies

  • Antioxidant Activity Study : A study evaluated the antioxidant capacity of various furochromene derivatives using DPPH and ABTS assays. The results indicated that certain modifications in the structure significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan in rats, administration of related furochromene compounds resulted in a significant reduction in paw edema compared to control groups. This suggests potential for use in treating inflammatory disorders .
  • Cytotoxicity Assessment : A series of experiments on MCF-7 cells revealed that treatment with furochromene derivatives led to dose-dependent reductions in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations .

Properties

IUPAC Name

3-tert-butyl-4,9-dimethylfuro[2,3-f]chromene-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-9-6-12-15(10(2)7-13(20)19-12)16-14(9)11(8-18-16)17(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOGQHZODITCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=S)O2)C)C3=C1C(=CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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